molecular formula C14H10N4O3 B7891039 4-(Furan-2-yl)-6-(3-nitrophenyl)pyrimidin-2-amine CAS No. 685076-65-7

4-(Furan-2-yl)-6-(3-nitrophenyl)pyrimidin-2-amine

Cat. No.: B7891039
CAS No.: 685076-65-7
M. Wt: 282.25 g/mol
InChI Key: CQQNDPFCGYDHBT-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-6-(3-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound that contains a furan ring, a nitrophenyl group, and a pyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-6-(3-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the condensation of a furan derivative with a nitrophenyl-substituted pyrimidine precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry research may investigate this compound for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound could be used in the development of new polymers, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-(3-nitrophenyl)pyrimidin-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and nitrophenyl groups can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-6-phenylpyrimidin-2-amine: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-(Thiophen-2-yl)-6-(3-nitrophenyl)pyrimidin-2-amine: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.

    4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine: The position of the nitro group is different, potentially affecting its chemical behavior and interactions.

Uniqueness

The presence of both a furan ring and a nitrophenyl group in 4-(Furan-2-yl)-6-(3-nitrophenyl)pyrimidin-2-amine makes it unique in terms of its electronic properties and potential biological activities. These structural features can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

4-(furan-2-yl)-6-(3-nitrophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c15-14-16-11(8-12(17-14)13-5-2-6-21-13)9-3-1-4-10(7-9)18(19)20/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQNDPFCGYDHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70790507
Record name 4-(Furan-2-yl)-6-(3-nitrophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70790507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685076-65-7
Record name 4-(Furan-2-yl)-6-(3-nitrophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70790507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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